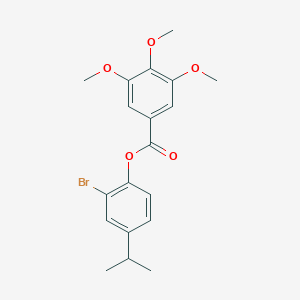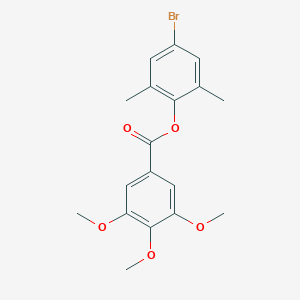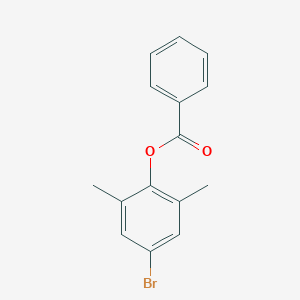![molecular formula C18H15N3O3S3 B319996 N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B319996.png)
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide is a complex organic compound with a molecular formula of C17H14N2O3S2 and a molecular weight of 358.43 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the thiophene ring, sulfonamide, and carbamothioyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers. Substitution reactions can introduce various functional groups onto the thiophene ring, enhancing its chemical diversity.
Scientific Research Applications
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme interactions and cellular processes. In industry, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes .
Mechanism of Action
The mechanism of action of N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the thiophene ring can interact with cellular membranes and proteins. These interactions disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other thiophene derivatives such as suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share the thiophene ring structure but differ in their functional groups and specific applications.
Uniqueness: N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide is unique due to its combination of sulfonamide and carbamothioyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H15N3O3S3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3S3/c22-17(16-7-4-12-26-16)20-18(25)19-13-8-10-15(11-9-13)27(23,24)21-14-5-2-1-3-6-14/h1-12,21H,(H2,19,20,22,25) |
InChI Key |
NJSVQQRSDSSTQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-([1,1'-biphenyl]-4-ylcarbonyl)-2-pyrrolidinecarboxylate](/img/structure/B319913.png)



![Ethyl 4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B319918.png)
![3-chloro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B319919.png)
![2-(4-bromo-2-methylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319922.png)
![2-(4-bromophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319925.png)
![N-[4-(tert-butylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B319926.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319927.png)
![5-bromo-N-[4-(tert-butylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B319928.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B319933.png)
![4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzenesulfonamide](/img/structure/B319935.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B319936.png)
